1-morpholino-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)ethanone
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Overview
Description
The compound is a complex organic molecule that likely contains a morpholino group, a pyridinyl group, and a benzimidazolyl group . These groups are common in many pharmaceuticals and biologically active compounds .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as 2-(pyridin-2-yl) pyrimidine derivatives have been synthesized for biological studies . The synthesis often involves reactions like Diels–Alder reactions .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple heterocyclic rings. Unfortunately, without specific information, it’s difficult to provide an accurate analysis .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Similar compounds often have properties like being crystalline and colorless .
Scientific Research Applications
Anti-Fibrosis Activity
This compound has been found to have significant anti-fibrosis activity . A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6). Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC .
Synthesis of Aromatic Ketones
The compound can be used in the synthesis of aromatic ketones . An efficient copper-catalyzed synthesis of pyridin-2-yl-methanones from pyridin-2-yl-methanes through a direct Csp3-H oxidation approach with water under mild conditions has been described .
Pharmaceutical Intermediates
Aromatic ketones, especially the pyridin-2-yl-methanone motifs, are important pharmaceutical intermediates . Thus, synthetic methods for these compounds have gained extensive attention in the last few years .
Transition Metal Catalysis
The compound can be used in transition metal catalysis . The strategy of direct oxidation of Csp3–H provided a powerful and promising method for the transformation of diarylmethane to aromatic ketones .
Water-Involving Oxidation Reactions
The compound provides new insights for water-involving oxidation reactions . Several controlled experiments are operated for the mechanism exploration, indicating that water participates in the oxidation process, and it is the single oxygen source in this transformation .
Anti-Fibrotic Drugs
Compounds 12m and 12q effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro, indicating that compounds 12m and 12q might be developed the novel anti-fibrotic drugs .
Mechanism of Action
Target of Action
The primary target of this compound is Phosphatidylinositol-3-kinases (PI3K) . PI3Ks are lipid kinases that catalyze the phosphorylation of the hydroxyl group at the 3 position of PIP2 (phosphatidylinositol 4,5-diphosphate) to generate PIP3 (phosphatidylinositol 3,4,5-triphosphate). This leads to the phosphorylation of Akt, a serine/threonine kinase .
Mode of Action
The compound interacts with its target, PI3K, by inhibiting its activity. This results in the prevention of the phosphorylation of Akt, thereby disrupting the PI3K/Akt signaling pathway . This pathway regulates various cellular functions including cell proliferation, growth, and differentiation .
Biochemical Pathways
The PI3K/Akt signaling pathway is the primary biochemical pathway affected by this compound. By inhibiting PI3K, the compound prevents the formation of PIP3 from PIP2, which in turn prevents the phosphorylation of Akt . This disruption can lead to a decrease in cell proliferation and growth, and an increase in cell differentiation .
Pharmacokinetics
Similar compounds have been found to have good oral bioavailability and high systemic exposure .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the disruption of the PI3K/Akt signaling pathway. This can lead to a decrease in cell proliferation and growth, and an increase in cell differentiation . In the context of cancer cells, this can result in a decrease in tumor growth and potentially the induction of apoptosis .
Future Directions
properties
IUPAC Name |
1-morpholin-4-yl-2-(2-pyridin-2-ylbenzimidazol-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c23-17(21-9-11-24-12-10-21)13-22-16-7-2-1-5-14(16)20-18(22)15-6-3-4-8-19-15/h1-8H,9-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVUZRTCWAXUNFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN2C3=CC=CC=C3N=C2C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-morpholino-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)ethanone |
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